molecular formula C8H9Cl2NO2S B13468339 Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate

Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate

Cat. No.: B13468339
M. Wt: 254.13 g/mol
InChI Key: INTKCPOLNFFDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an amino group attached to the thiophene ring, making it a dichlorinated thiophene derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate typically involves the reaction of 2,4-dichlorothiophene with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate can be compared with other thiophene derivatives, such as:

    Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate: Similar structure but with chlorine atoms at different positions.

    Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Contains additional fluorine atoms, which can alter its chemical and biological properties.

The uniqueness of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-13-6(12)3-11-7-5(9)4-14-8(7)10/h4,11H,2-3H2,1H3

InChI Key

INTKCPOLNFFDNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(SC=C1Cl)Cl

Origin of Product

United States

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